syn-12-Hydroxydieldrin

Description

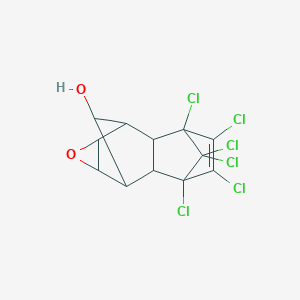

Structure

2D Structure

Properties

IUPAC Name |

3,4,5,6,13,13-hexachloro-10-oxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-en-12-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl6O2/c13-8-9(14)11(16)4-2-5(19)1(6-7(2)20-6)3(4)10(8,15)12(11,17)18/h1-7,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHKKHANKOOSAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C3C(C(C1O)C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60949729 | |

| Record name | syn-12-Hydroxydieldrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26946-01-0, 28548-09-6, 38149-13-2, 49748-76-7 | |

| Record name | syn-12-Hydroxydieldrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026946010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxyendrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028548096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxydieldrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038149132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7:3,6-Dimethanonaphth(2,3-b)oxiren-8-ol, 3,4,5,6,9,9-hexachloro-1a,2,2a,3,6,6a,7,7a-octahydro-, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049748767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | syn-12-Hydroxydieldrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60949729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biotransformation and Metabolic Pathways of Syn 12 Hydroxydieldrin

In vivo Metabolism of Dieldrin (B1670511) to syn-12-Hydroxydieldrin

The in vivo conversion of dieldrin to this compound is a well-documented metabolic pathway that occurs predominantly in the liver. wikipedia.orgcdc.gov This transformation involves the introduction of a hydroxyl group into the dieldrin molecule, a reaction catalyzed by specific enzyme systems.

The primary mechanism for the formation of this compound from dieldrin is through direct oxidation. nih.gov This oxidative reaction is mediated by cytochrome P450 enzymes, a superfamily of hemeproteins that play a crucial role in the metabolism of a wide variety of xenobiotics. cdc.govnih.gov While the specific cytochrome P450 isozymes responsible for dieldrin hydroxylation have not been fully identified, their involvement is strongly indicated by the nature of the reaction. nih.govcdc.gov Computational studies using density functional theory have further elucidated the bifurcation pathways of dieldrin metabolism by cytochrome P450, supporting the formation of 9-hydroxy-dieldrin through a hydroxylation process. xtbg.ac.cnsci-hub.se

The enzymatic machinery responsible for the hydroxylation of dieldrin is located within the microsomes of liver cells. nih.govwikipedia.org Specifically, liver microsomal monooxygenases are the key catalysts in the conversion of dieldrin to this compound. nih.govwikipedia.org These enzymes, which include the cytochrome P450 system, utilize molecular oxygen and NADPH to introduce a hydroxyl group onto the dieldrin structure. cdc.gov Studies have shown that incubation of dieldrin with rat liver microsomes leads to the formation of 9-hydroxydieldrin, which can then be further conjugated, for instance with glucuronic acid, to enhance its excretion. nih.govcdc.gov

The role of microsomal monooxygenases in the formation of this compound is further confirmed by inhibition studies. The addition of monooxygenase inhibitors, such as sesamex, has been shown to inhibit the hydroxylation of dieldrin in rat liver microsomes. nih.gov This inhibition demonstrates the direct involvement of this enzyme system in the metabolic pathway leading to the formation of this compound.

The metabolism of dieldrin, including the formation of this compound, exhibits notable variations across different mammalian species. These differences can influence the rate of detoxification and elimination of the pesticide.

Significant species-specific differences have been observed in the metabolism and excretion of dieldrin. For instance, the hydroxylation of dieldrin to 9-hydroxydieldrin occurs more rapidly in rats than in mice. nih.govtandfonline.com This is reflected in a higher ratio of 9-hydroxy-¹⁴C-dieldrin to ¹⁴C-dieldrin found in rats compared to mice. nih.gov Consequently, the excretion of dieldrin and its metabolites is more rapid in rats. nih.gov While this compound is a major metabolite in rats, other metabolites and pathways can be predominant in other species. nih.govwikipedia.org For example, the opening of the epoxide ring to form a trans-diol is a more significant route in rabbits. wikipedia.org

Table 1: Comparative Metabolism of Dieldrin in Rats and Mice

| Feature | Rat | Mouse |

|---|---|---|

| Rate of Hydroxylation | More rapid nih.govtandfonline.com | Less rapid nih.govtandfonline.com |

| Primary Metabolite | 9-hydroxydieldrin nih.gov | 9-hydroxydieldrin, but at a slower rate nih.gov |

| Excretion Rate | More rapid nih.gov | Slower nih.gov |

The metabolism of dieldrin can also be influenced by the sex of the animal. In rats, a pronounced sex-dependent difference in the metabolic rate of dieldrin has been documented. The metabolism of dieldrin is three to four times more rapid in male rats than in female rats. nih.gov This difference is primarily attributed to the greater capacity of male rats to metabolize dieldrin into its more polar metabolites, with this compound being a key product. nih.gov This enhanced metabolic capability in males leads to a faster excretion of dieldrin and its byproducts. nih.gov An in vitro study using perfused rat livers confirmed this sex difference, showing that the appearance of radioactivity in the bile of male livers was approximately three times as rapid as in female livers. nih.gov

Table 2: Sex-Dependent Metabolism of Dieldrin in Rats

| Feature | Male Rat | Female Rat |

|---|---|---|

| Metabolism Rate | 3-4 times more rapid nih.gov | Slower nih.gov |

| Excretion Rate | More rapid nih.gov | Slower nih.gov |

| Ability to Form Polar Metabolites | Greater nih.gov | Lesser nih.gov |

Formation in Extrahepatic Tissues and Alternative Enzymatic Pathways

While the liver is the primary site of dieldrin metabolism, its biotransformation also occurs in extrahepatic tissues through alternative enzymatic pathways. In tissues such as the lung and seminal vesicles, the epoxidation of aldrin (B1666841) to dieldrin can be mediated by prostaglandin (B15479496) synthase. nih.gov This suggests an alternative to the cytochrome P-450 monooxygenase system, which is predominant in the liver. nih.gov

Specifically, in lung microsomes, both a NADPH-dependent pathway and an arachidonic acid-dependent pathway contribute to aldrin epoxidation, with the latter being indicative of prostaglandin synthase activity. cdc.gov In seminal vesicle microsomes, the epoxidation is stimulated by arachidonic acid and inhibited by indomethacin, a known inhibitor of cyclooxygenase, further supporting the role of prostaglandin synthase. cdc.gov This alternative pathway in extrahepatic tissues is significant for understanding the broader toxicological profile of dieldrin and its metabolites.

Microbial and Fungal Biotransformation of Dieldrin to this compound

Microorganisms, particularly certain species of fungi, play a crucial role in the environmental degradation of dieldrin, often leading to the formation of this compound. This biotransformation is a key step in the detoxification of this persistent organic pollutant.

White-rot fungi are notable for their ability to degrade a wide range of recalcitrant organic compounds, including dieldrin. nih.gov Species from the genus Phlebia, such as Phlebia acanthocystis, Phlebia brevispora, and Phlebia aurea, have demonstrated the capacity to remove over 50% of dieldrin from a low-nitrogen medium after 42 days of incubation. nih.gov The primary mechanism of this degradation is hydroxylation, leading to the formation of hydroxylated metabolites, including this compound. nih.gov The enzymatic attack is believed to target the methylene (B1212753) moiety of the dieldrin molecule. nih.gov

Similarly, the white-rot fungus Pleurotus ostreatus is capable of eliminating dieldrin, with degradation rates varying depending on the culture medium. researchgate.net In potato dextrose broth (PDB) medium, Pleurotus ostreatus eliminated approximately 18% of dieldrin over a 14-day period, with 9-hydroxydieldrin (this compound) being detected as a metabolite. researchgate.net

Table 1: Dieldrin Degradation by White-Rot Fungi

| Fungal Species | Medium | Incubation Period | Degradation Rate | Key Metabolite Detected |

|---|---|---|---|---|

| Phlebia species | Low-Nitrogen | 42 days | >50% | Hydroxylated products |

Further Biotransformation and Conjugation of this compound

Following its formation, this compound undergoes further metabolic transformations, including conversion to other metabolites and conjugation reactions that facilitate its excretion from the body.

This compound can serve as a precursor for the formation of other dieldrin metabolites. A notable transformation is its two-step conversion into a pentachloroketone metabolite known as Klein's metabolite. fao.org This conversion represents a further step in the metabolic cascade of dieldrin.

To increase its water solubility and facilitate its removal from the body, this compound undergoes phase II conjugation reactions, primarily with glucuronic acid. The resulting glucuronide conjugate is more readily excreted. Evidence of this pathway has been observed in rhesus monkeys, where the bile was found to contain the glucuronide of 9-hydroxydieldrin. nih.gov This indicates that enterohepatic recirculation is a likely excretion mechanism, where the glucuronide is excreted in the bile, potentially cleaved by gut microflora, and then reabsorbed or excreted in the feces. wikipedia.org The primary route of excretion for dieldrin and its metabolites is through the feces via the bile. researchgate.net

The detection and characterization of this compound in biological samples are crucial for assessing exposure and understanding its metabolic fate. This metabolite has been identified in various biological matrices.

This compound has been detected in the feces of individuals occupationally exposed to aldrin and dieldrin. Due to its lipophilic nature, dieldrin and its metabolites, including this compound, tend to accumulate in adipose tissue. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed for the sensitive and specific determination of dieldrin and its metabolites in biological samples like serum. dergipark.org.tr High-resolution mass spectrometry techniques can also be utilized for the identification and structural confirmation of such compounds in human matrices. nih.gov

Table 2: Detection of Dieldrin and its Metabolites in Biological Samples

| Biological Matrix | Detected Compound(s) | Analytical Technique(s) |

|---|---|---|

| Feces | 9-Hydroxydieldrin | Not specified |

| Adipose Tissue | Dieldrin | Not specified |

Environmental Occurrence, Persistence, and Ecotoxicological Implications of Syn 12 Hydroxydieldrin

Environmental Fate and Distribution in Ecosystems

syn-12-Hydroxydieldrin is a significant metabolite of the persistent organochlorine pesticide dieldrin (B1670511). cdc.gov The environmental occurrence and behavior of this compound are intrinsically linked to the widespread historical use and environmental persistence of its parent compound. Dieldrin itself is known for its long half-life in soil, its capacity for long-range atmospheric transport, and its tendency to bioaccumulate. wikipedia.org Consequently, understanding the environmental fate of this compound requires consideration of the transformation of dieldrin in various environmental matrices.

Persistence Considerations in Various Environmental Compartments

Dieldrin is notoriously persistent in the environment, particularly in soil, where its half-life can be several years. wikipedia.org It binds strongly to soil particles, which limits its potential to leach into groundwater. nih.gov The transformation of dieldrin to more polar metabolites, such as this compound, is a key process in its eventual degradation. cdc.gov

While specific data on the persistence of this compound in various environmental compartments (soil, water, sediment, and air) are limited, its formation as a hydroxylated metabolite suggests it would be more water-soluble and potentially less persistent than dieldrin. Hydroxylation generally increases the susceptibility of organic compounds to further degradation by microorganisms. However, the complex and stable structure of the dieldrin molecule means that even its metabolites can exhibit considerable persistence. Further research is needed to quantify the half-life and degradation rates of this compound in different environmental settings to fully understand its environmental residence time.

Bioaccumulation Potential and Trophic Transfer within Food Chains

Dieldrin is well-documented for its high potential for bioaccumulation and biomagnification in food chains. epa.gov Its lipophilic nature causes it to accumulate in the fatty tissues of organisms. wikipedia.org As dieldrin is passed up the food chain, its concentration increases at successively higher trophic levels.

Ecotoxicological Research Perspectives

The ecotoxicological impact of this compound is an area of growing interest, as the metabolites of persistent organic pollutants can sometimes exhibit significant toxicity.

Potential Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicity of dieldrin to a wide range of aquatic and terrestrial organisms is well-established. epa.gov Dieldrin is highly toxic to fish, invertebrates, and wildlife. epa.gov Given that this compound is a direct metabolic product, there is a potential for it to exert toxic effects on organisms exposed to dieldrin-contaminated environments.

Specific studies on the ecotoxicological effects of this compound are scarce. To understand its potential impact, it is crucial to conduct studies that assess its acute and chronic toxicity to representative aquatic and terrestrial species. Such research would help to determine if the metabolic transformation of dieldrin to this compound results in detoxification or, in some cases, the formation of a more potent toxicant.

Cellular and Immunological Effects in Organisms Exposed to Dieldrin Metabolites

Dieldrin exposure has been linked to a range of cellular and immunological effects in various organisms. frontiersin.org As a metabolite, this compound may contribute to these effects. The metabolism of dieldrin can lead to the formation of reactive intermediates that can interact with cellular macromolecules, potentially causing cellular damage and eliciting immune responses. tandfonline.com

Research into the specific cellular and immunological effects of this compound is needed to elucidate its mode of action and potential to cause harm at the cellular level. Investigating endpoints such as cytotoxicity, genotoxicity, and immunomodulatory effects would provide valuable insights into the risks posed by this metabolite.

Comprehensive Risk Assessment Including Transformation Products for Total Toxic Burden

To achieve a more accurate risk assessment, it is necessary to gather data on the environmental concentrations, persistence, bioaccumulation, and toxicity of major metabolites like this compound. This information can then be integrated into risk assessment models to provide a more holistic view of the potential impacts of dieldrin contamination on ecosystems and human health. The lack of specific data for this compound currently represents a significant data gap in the comprehensive risk assessment of dieldrin.

Toxicological Assessment and Biological Activity Research on Syn 12 Hydroxydieldrin

Systemic and Organ-Specific Effects Research

Understanding the fate of a compound within a biological system, including its distribution, deposition, and elimination, is crucial for assessing its potential systemic and organ-specific effects.

syn-12-Hydroxydieldrin is recognized as a metabolite of dieldrin (B1670511). nih.gov The distribution of dieldrin has been studied, and it is known to initially distribute to the liver before redistributing to adipose tissue, where it is stored. nih.gov However, specific studies detailing the tissue distribution and deposition patterns of this compound itself are scarce. The lipophilic nature of organochlorine compounds suggests that metabolites like this compound could also accumulate in fatty tissues, but dedicated research is needed to confirm its specific tissue tropism and concentration in various organs.

Table 1: Tissue Distribution of Dieldrin (Parent Compound)

| Tissue | Observation |

| Adipose Tissue | Primary site of long-term storage. |

| Liver | Initial high concentration following absorption. |

| Brain | Detected in both gray and white matter. |

| Blood | Serves as a transport medium. |

Note: This table represents data for the parent compound, dieldrin, as specific data for this compound is not available.

The excretion of dieldrin and its metabolites primarily occurs through the feces via biliary excretion. nih.gov One of the major metabolites found in feces is 9-hydroxydieldrin. nih.gov The elimination half-life of dieldrin in humans is estimated to be approximately 369 days, indicating its persistence in the body. nih.gov

Specific pharmacokinetic parameters, such as the elimination half-life and clearance rate for this compound, have not been well-documented. Understanding the excretion pathways and kinetics of this particular metabolite is essential for a complete risk assessment, as differences in elimination rates compared to the parent compound could significantly influence its toxicological profile.

Table 2: Elimination Kinetics of Dieldrin (Parent Compound)

| Parameter | Value | Species |

| Elimination Half-Life | ~369 days | Human |

| Primary Excretion Route | Feces (via bile) | Human |

Note: This table represents data for the parent compound, dieldrin, as specific data for this compound is not available.

Research on Structural Influences on Biological Activity and Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor modifications to a chemical structure can lead to significant changes in its toxicological properties.

Research on the structure-activity relationships of dieldrin and its analogues has indicated that metabolic transformation can significantly alter toxicity. For instance, studies on dieldrin analogues have shown that the cis-diol metabolite of dieldrin is significantly more toxic than the parent compound. cdc.gov This highlights the critical role of metabolism in either detoxifying or, in some cases, activating xenobiotics.

Analytical Methodologies and Detection Strategies for Syn 12 Hydroxydieldrin

Chemical Synthesis of syn-12-Hydroxydieldrin for Reference Standards and Structure Confirmation

The availability of pure analytical reference standards is fundamental for the accurate identification and quantification of pesticide metabolites in complex biological and environmental matrices. The chemical synthesis of this compound serves this critical purpose, enabling researchers to confirm its structure and develop reliable analytical methods.

One documented approach involves a two-step conversion process starting from this compound to produce another dieldrin (B1670511) metabolite, known as Klein's metabolite. acs.orgfao.org This type of synthetic work is essential for verifying the structures of metabolites identified in metabolic studies. By synthesizing these compounds in the laboratory, their chemical and physical properties can be unequivocally characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These authenticated standards are then used to calibrate analytical instruments and to confirm the identity of the metabolite in samples by comparing properties like chromatographic retention time and mass spectra.

Application in Human and Environmental Biomonitoring Studies

Biomonitoring studies are essential for assessing human and environmental exposure to persistent organic pollutants like dieldrin. Since the parent compound, dieldrin, is metabolized in the body, the detection of its metabolites, such as this compound, provides a reliable indicator of exposure. nih.gov This metabolite, also referred to as 9-hydroxydieldrin under the Chemical Abstract Service (CAS) numbering system, is a product of direct oxidation by cytochrome oxidases. cdc.govepa.gov

The presence of this compound in biological samples confirms the uptake and metabolic processing of dieldrin. cdc.gov These studies help public health officials understand the extent of exposure within a population, identify highly exposed groups, and evaluate the effectiveness of regulations aimed at reducing the environmental burden of such chemicals. publications.gc.ca

Detection in Biological Samples (e.g., Urine, Faeces)

This compound is a significant excretory product of dieldrin metabolism in mammals. cdc.gov Consequently, its detection in biological waste products is a primary strategy for non-invasive exposure assessment.

Faeces : The primary route of excretion for dieldrin and its metabolites is through the feces via bile. nih.govcdc.gov Studies have successfully identified this compound (as 9-hydroxydieldrin) in the feces of humans exposed to dieldrin. nih.gov

Urine : To a lesser extent, dieldrin metabolites are also excreted in the urine. cdc.gov The detection of this compound has been reported in the urine of various species, including monkeys and mice, following dieldrin administration, indicating its utility as a biomarker in urine samples as well. cdc.gov

The table below summarizes the detection of this key metabolite in various biological samples.

| Biological Matrix | Detected Metabolite | Significance |

| Faeces | This compound (9-Hydroxydieldrin) | Primary route of excretion; key biomarker of exposure. nih.govcdc.gov |

| Urine | This compound (9-Hydroxydieldrin) | Secondary route of excretion; confirms systemic absorption and metabolism. cdc.gov |

| Bile | Glucuronide conjugate of 9-hydroxydieldrin | Indicates hepatic processing and conjugation prior to fecal excretion. nih.gov |

Chromatographic and Spectrometric Techniques for Quantitation (e.g., Gas-Liquid Chromatography with Electron Capture Detection)

Gas-liquid chromatography (GLC), more commonly known as gas chromatography (GC), is a cornerstone technique for the analysis of organochlorine pesticides and their metabolites. When coupled with an electron capture detector (ECD), it provides a highly sensitive and specific method for quantifying these compounds. thermofisher.comnih.gov

The U.S. Environmental Protection Agency (EPA) Method 8081 outlines the use of GC-ECD for the determination of organochlorine pesticides in extracts from solid and liquid matrices. thermofisher.com The high electron affinity of the chlorine atoms in the structure of this compound makes the ECD an ideal detector, offering excellent sensitivity for trace-level detection. thermofisher.com The method involves injecting a prepared sample extract into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. As the separated compounds exit the column, they are detected by the ECD, which generates a signal proportional to the amount of the analyte. nih.govresearchgate.net

The table below outlines typical parameters for a GC-ECD method used for organochlorine pesticide analysis.

| Parameter | Specification | Purpose |

| Gas Chromatograph | Thermo Scientific™ TRACE™ 1310 or equivalent | Instrument for separating volatile compounds. |

| Injector | Split/Splitless (SSL) | Introduces the sample onto the column. |

| Detector | Electron Capture Detector (ECD) | Highly sensitive to halogenated compounds like this compound. thermofisher.com |

| Column | e.g., Thermo Scientific™ TraceGOLD™ TG-5SilMS | The stationary phase where separation occurs. |

| Carrier Gas | Nitrogen or Helium | Mobile phase that carries the sample through the column. |

| Oven Program | Ramped temperature program (e.g., 100°C to 320°C) | Controls the separation by varying column temperature over time. thermofisher.com |

Hydrolysis Methods for Deconjugation of Metabolites

In the body, particularly in the liver, metabolites like this compound are often conjugated with molecules such as glucuronic acid to increase their water solubility and facilitate their excretion. nih.gov This results in the formation of glucuronide conjugates. nih.gov To measure the total concentration of the metabolite in a biological sample, it is necessary to first break this conjugate bond through a process called hydrolysis, which liberates the free metabolite for analysis.

Enzymatic hydrolysis is a common and effective method for deconjugation. nih.gov This technique utilizes enzymes, such as β-glucuronidase, often sourced from Helix pomatia, to selectively cleave the glucuronide bond under controlled conditions (e.g., specific pH, temperature, and incubation time). nih.gov The choice of enzyme, its concentration, and the reaction conditions must be carefully optimized to ensure complete hydrolysis without degrading the target analyte. nih.gov Following hydrolysis, the sample can be extracted and analyzed using techniques like GC-ECD to quantify the total amount of this compound. escholarship.org

Advanced Analytical Techniques for Isomeric Characterization and Metabolite Profiling

While GC-ECD is a robust technique for quantification, more advanced methods are required for the definitive characterization of isomers and comprehensive metabolite profiling. The structural similarity between this compound and its potential isomers, such as anti-12-hydroxydieldrin, necessitates high-resolution analytical approaches.

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with an ECD or a mass spectrometer offers significantly enhanced separation power compared to conventional single-column GC. gcms.cz In a GCxGC system, the effluent from a primary column is subjected to a second, different type of column for further separation. This results in a two-dimensional chromatogram that can resolve compounds that would otherwise co-elute, providing a much cleaner and more detailed profile of the metabolites present in a sample. gcms.cz

Mass Spectrometry (MS) , especially when combined with GC (GC-MS), is the gold standard for structural confirmation. GC-MS not only separates the components of a mixture but also provides mass spectra for each component. The fragmentation pattern in the mass spectrum acts as a chemical fingerprint, allowing for the unambiguous identification of this compound and its differentiation from other isomers and metabolites. researchgate.net This technique is invaluable for confirming the identity of metabolites discovered through biomonitoring and for elucidating metabolic pathways. researchgate.net

Current Research Gaps and Future Academic Directions for Syn 12 Hydroxydieldrin

Comprehensive Studies on Environmental Transport and Long-Term Fate

A significant research gap exists in understanding the environmental mobility and ultimate fate of syn-12-Hydroxydieldrin. While the parent compound, dieldrin (B1670511), is known for its long-range atmospheric transport and persistence in soil and sediments, there is a scarcity of data on the specific transport mechanisms and degradation pathways for its hydroxylated metabolite. sludgenews.orgmdpi.com The introduction of a hydroxyl group may alter the compound's physicochemical properties, such as water solubility and vapor pressure, which in turn would affect its behavior in various environmental compartments.

Future academic directions should prioritize the following areas:

Modeling Environmental Partitioning: Development of predictive models to understand how this compound partitions between soil, water, and air. This requires empirical data on its soil-organic-carbon partition coefficient (Koc) and Henry's Law constant.

Photodegradation and Biodegradation Studies: Comprehensive studies are needed to determine the susceptibility of this compound to abiotic (e.g., photolysis) and biotic degradation processes. nih.govfrontiersin.orgresearchgate.net While microbial degradation pathways for dieldrin are known, the efficiency of these pathways for its metabolites is not well understood. nih.govfrontiersin.orgresearchgate.net

Long-Range Transport Potential: Investigating whether this compound is subject to the same long-range atmospheric transport as dieldrin, which has been detected in remote ecosystems like the Arctic. sludgenews.org

Table 1: Research Priorities for Environmental Fate and Transport

| Research Area | Key Questions | Required Data |

| Environmental Partitioning | How does this compound move between soil, water, and air? | Soil-organic-carbon partition coefficient (Koc), Octanol-water partition coefficient (Kow), Henry's Law constant. |

| Degradation Pathways | What is the half-life of this compound in different environmental media? Is it susceptible to microbial or photodegradation? | Rate constants for biodegradation and photodegradation; identification of breakdown products. |

| Transport Modeling | Can this metabolite travel long distances from its source? | Atmospheric persistence data, deposition rates. |

Elucidation of Biological Interaction Mechanisms and Molecular Targets

Future research should focus on:

Toxicokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound to understand its bioavailability and potential for bioaccumulation in tissues.

Molecular Target Identification: Investigating the specific cellular and molecular targets of this compound. Research should explore its potential to interact with neurotransmitter receptors, ion channels, or enzyme systems, similar to the parent compound. nih.gov

"Omics" Approaches: Utilizing genomics, proteomics, and metabolomics to obtain a broad, unbiased view of the biological pathways perturbed by exposure to this compound, providing insight into its mechanism of action. nih.gov

Development of Novel, High-Throughput, and Sensitive Analytical Methods

The advancement of research into this compound is currently hampered by a lack of dedicated and validated analytical methods for its detection and quantification in complex matrices. While methods like gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) are used for organochlorine pesticides, the specific optimization and validation for this metabolite are not widely established. researchgate.netekb.egnih.gov

Key future directions in analytical chemistry include:

Certified Reference Materials: The development and dissemination of certified reference standards for this compound are crucial for accurate quantification and for ensuring the quality and comparability of data across different laboratories.

High-Throughput Screening: Creating rapid and cost-effective screening methods, potentially based on immunochemical or biosensor technologies, to analyze a large number of environmental and biological samples efficiently.

Matrix-Specific Protocols: Developing and validating robust extraction and clean-up protocols for the analysis of this compound in challenging matrices such as soil, sediment, fatty tissues, and blood. hh-ra.org

Table 2: Comparison of Analytical Techniques for Organochlorine Compounds

| Technique | Principle | Sensitivity | Throughput | Application for Metabolites |

| GC-ECD | Gas Chromatography with Electron Capture Detector | High for halogenated compounds | Moderate | Suitable, but requires specific validation. |

| GC-MS/MS | Gas Chromatography with Tandem Mass Spectrometry | Very High, High Selectivity | Moderate | Ideal for confirmation and quantification in complex matrices. researchgate.net |

| LC-MS/MS | Liquid Chromatography with Tandem Mass Spectrometry | High, suitable for more polar compounds | High | Potentially useful for hydroxylated metabolites without derivatization. ekb.eg |

Long-Term Ecotoxicological Impact Assessments and Remediation Strategies

The ecotoxicological effects of dieldrin on wildlife, including birds, fish, and invertebrates, are well-established. epa.gov However, there is a near-complete absence of data on the long-term environmental impacts of its metabolites, including this compound. This knowledge gap prevents a full assessment of the risks posed by historical dieldrin contamination. Furthermore, remediation strategies have traditionally focused on the parent compound, with little consideration for the fate and treatability of its degradation products. p2infohouse.org

Future research priorities must include:

Chronic Toxicity Studies: Conducting long-term exposure studies on a range of ecologically relevant species (e.g., aquatic invertebrates, fish, soil organisms) to determine the chronic toxicity and potential for endocrine disruption of this compound.

Bioaccumulation Studies: Investigating the potential for this compound to bioaccumulate in organisms and biomagnify through food chains, which may differ from dieldrin due to its increased polarity.

Metabolite-Focused Remediation: Evaluating the efficacy of existing remediation technologies, such as bioremediation and activated carbon adsorption, for the removal of this compound from contaminated soil and water. p2infohouse.orgresearchgate.netnih.gov Research into novel microbial strains or enzymes capable of degrading these persistent metabolites is also warranted. nih.govresearchgate.net

Q & A

Basic: How should researchers formulate a focused research question for studying syn-12-Hydroxydieldrin’s environmental toxicity?

Answer:

A robust research question should integrate frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Population: Aquatic ecosystems exposed to this compound.

- Intervention: Dose-dependent exposure to this compound.

- Comparison: Control groups without exposure.

- Outcome: Biomarkers of oxidative stress in model organisms (e.g., Daphnia magna).

Ensure the question addresses gaps identified in literature reviews, such as conflicting reports on bioaccumulation rates .

Advanced: What experimental design strategies resolve contradictions in reported degradation pathways of this compound under varying pH conditions?

Answer:

Contradictions often arise from uncontrolled variables (e.g., light exposure, microbial activity). To address this:

Controlled Replicates : Conduct triplicate experiments under strict pH gradients (3–11) with standardized light/temperature controls.

Analytical Validation : Use HPLC-MS/MS coupled with isotopically labeled internal standards to quantify degradation intermediates.

Statistical Tools : Apply ANOVA with post-hoc Tukey tests to compare degradation rates across pH levels.

Reference conflicting studies (e.g., Smith et al. 2022 vs. Tanaka et al. 2023) and propose mechanistic hypotheses (e.g., hydroxyl radical dominance in alkaline conditions) .

Basic: What methodologies ensure reproducibility in synthesizing this compound for toxicity assays?

Answer:

Follow these steps for synthesis reproducibility:

- Step 1 : Document precursor purity (≥98% by GC-MS) and solvent batch details.

- Step 2 : Use inert atmosphere (N₂/Ar) to prevent oxidation during dieldrin hydroxylation.

- Step 3 : Validate product identity via ¹H/¹³C NMR (e.g., δ 12.5 ppm for hydroxyl proton) and HRMS (theoretical [M+H]⁺ = 413.12 Da).

Include a supplementary table comparing yields under varying catalysts (e.g., Fe²⁺ vs. MnO₂) .

Advanced: How can researchers optimize analytical methods to distinguish this compound from its stereoisomers in complex matrices?

Answer:

Advanced separation techniques are critical:

- Chiral Chromatography : Use a Chiralpak IG-3 column with hexane:isopropanol (95:5) mobile phase.

- Detection : Couple with circular dichroism (CD) spectroscopy to confirm stereochemical integrity.

- Data Interpretation : Apply multivariate analysis (PCA) to differentiate retention time clusters for isomers.

Publish raw chromatograms and CD spectra in supplementary materials to enable cross-lab validation .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Answer:

Adhere to GHS guidelines (Section 2 of safety data sheets):

- PPE : Nitrile gloves, chemical-resistant apron, and full-face respirator for airborne particles.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity.

- Spill Management : Neutralize with activated charcoal and dispose as hazardous waste (EPA Category D).

Include a risk assessment matrix in the experimental section .

Advanced: How should researchers address ethical considerations when studying this compound’s carcinogenic potential in vivo?

Answer:

Ethical frameworks require:

3R Compliance : Reduce animal use via computational modeling (e.g., QSAR predictions).

IACUC Approval : Justify sample size using power analysis (α=0.05, β=0.2).

Data Transparency : Report all adverse events, even if statistically non-significant.

Reference the ARRIVE 2.0 guidelines for preclinical studies .

Basic: What statistical approaches are suitable for analyzing dose-response relationships in this compound exposure studies?

Answer:

- Non-linear Regression : Fit data to Hill equation (EC₅₀ calculations).

- Outlier Detection : Use Grubbs’ test (α=0.05) to exclude anomalous replicates.

- Software : GraphPad Prism or R packages (e.g.,

drcfor dose-response curves).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.